molecular formula C17H19BrN2O2 B4590952 2-(2-bromo-4-tert-butylphenoxy)-N-4-pyridinylacetamide

2-(2-bromo-4-tert-butylphenoxy)-N-4-pyridinylacetamide

Cat. No.: B4590952
M. Wt: 363.2 g/mol
InChI Key: GVNWDKJGPYXCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-4-pyridinylacetamide is a useful research compound. Its molecular formula is C17H19BrN2O2 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.06299 g/mol and the complexity rating of the compound is 364. The solubility of this chemical has been described as 10.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structures similar to 2-(2-bromo-4-tert-butylphenoxy)-N-4-pyridinylacetamide have been synthesized and characterized, demonstrating the intricate relationships between molecular structure and reactivity. For example, the synthesis of polyamides derived from diamines with bulky substituents like tert-butyl groups has been explored, showcasing the impact of structural elements on polymer properties (Liaw & Liaw, 1998).

Chemical Reactions and Mechanisms

  • The reactivity of tert-butyl groups in aromatic compounds has been studied extensively, revealing insights into reaction mechanisms and kinetics. For instance, the kinetics of phenol alkylation using tert-butyl alcohol in the presence of sulfonic acid functional ionic liquid catalysts were investigated, demonstrating the influence of tert-butyl groups on reaction efficiency and selectivity (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Material Properties

  • The introduction of tert-butyl and other bulky groups into polymeric materials has been shown to significantly affect their physical properties, such as solubility, thermal stability, and dielectric constant. Research on novel polyimides containing tert-butyl side groups highlighted the role of these structural modifications in achieving low dielectric constants and high organosolubility, crucial for applications in electronic materials (Chern & Tsai, 2008).

Environmental and Biological Applications

  • Bromophenols, which share structural similarities with this compound, have been identified as significant environmental contaminants and byproducts of water disinfection processes. Studies on the transformation of bromophenols during chlorination processes have provided critical insights into their environmental fate and the mechanisms underlying their reactions in aqueous environments (Xiang et al., 2020).

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-17(2,3)12-4-5-15(14(18)10-12)22-11-16(21)20-13-6-8-19-9-7-13/h4-10H,11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNWDKJGPYXCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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